APINACA, also known as AKB-48, is a synthetic cannabinoid that has been the subject of significant scientific research due to its prevalence as a new psychoactive substance (NPS). [, , , , ] It belongs to the indazole carboxamide class of synthetic cannabinoids, which are structurally distinct from classical cannabinoids like Δ9-tetrahydrocannabinol (THC) found in cannabis. [, , ] APINACA is primarily researched within the context of analytical chemistry, pharmacology, and toxicology to understand its metabolic fate, potential for drug interactions, and pharmacological effects. [, , , , ]
Apinaca is synthesized in laboratories and is not found naturally. Its emergence is linked to the growing market for synthetic cannabinoids, which are often designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound is primarily sourced from illicit production facilities where it is incorporated into herbal blends.
Apinaca is classified as a synthetic cannabinoid receptor agonist. It specifically targets the human cannabinoid receptors CB1 and CB2, exhibiting high affinity and potency at these sites. Its chemical structure allows it to interact effectively with these receptors, leading to various physiological effects.
The synthesis of Apinaca typically involves several steps that utilize various organic chemistry techniques. The most common method includes:
Synthesis can be achieved through both one-pot and multi-step methods, with multi-step synthesis often yielding higher purity products. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring that impurities are minimized.
Apinaca undergoes several chemical transformations, particularly in biological systems where it is metabolized by cytochrome P450 enzymes. Key reactions include:
The metabolic pathways for Apinaca involve multiple steps, leading to various metabolites that can be detected in biological samples. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify these metabolites.
Apinaca acts primarily as a full agonist at both CB1 and CB2 receptors. Upon binding to these receptors, it mimics the effects of natural cannabinoids by activating intracellular signaling pathways that modulate neurotransmitter release.
Functional assays demonstrate that Apinaca effectively inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, indicating its potency in activating these receptors.
Relevant data from studies indicate that Apinaca's physical and chemical properties contribute to its behavior as a synthetic cannabinoid, influencing both its pharmacokinetics and pharmacodynamics.
Apinaca has been studied for its potential applications in pharmacology and toxicology:
APINACA (C₂₃H₃₁N₃O) is systematically named as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide. Its molecular architecture comprises three distinct moieties:
Two primary structural isomers exist, distinguished by adamantyl attachment: the pharmacologically active 1-adamantyl isomer (CAS 1345973-53-6) and the less studied 2-adamantyl isomer (CAS 1400742-54-2) [2] [5]. The pentyl chain is a critical determinant of cannabinoid receptor affinity; fluorination at its terminal carbon (yielding 5F-APINACA) enhances lipophilicity and CB1 receptor binding by ~2-fold compared to the non-fluorinated analog [1] [7].
The adamantyl group—a rigid diamondoid hydrocarbon—imparts metabolic resistance but remains vulnerable to enzymatic oxidation. Key modifications include:
Table 1: Structural Features and Metabolic Vulnerability Zones of APINACA [1] [4] [7]
Structural Region | Chemical Features | Common Modifications |
---|---|---|
Adamantyl group | Rigid polycyclic hydrocarbon | Monohydroxylation, dihydroxylation |
Indazole core | Aromatic heterocycle, UV chromophore | Rarely modified; used for quantification |
N-pentyl chain | Alkyl linker (C5H₁₁) | Oxidative defluorination (5F-APINACA) |
Carboxamide linker | -C(O)NH- group | Hydrolysis-resistant under physiological conditions |
APINACA’s calculated logP (cLogP) of ~5.8 predicts high lipophilicity, further elevated in 5F-APINACA (cLogP ~6.2) due to fluorine’s electron-withdrawing effects. This property facilitates rapid blood-brain barrier (BBB) penetration via passive diffusion, aligning with in silico models predicting high CNS permeability [3] [6]. Key determinants include:
Experimental BBB permeability was confirmed using in situ rodent perfusion models, showing brain uptake within minutes of administration. Fluorinated analogs (e.g., 5F-APINACA) exhibit enhanced partitioning into neural tissue due to increased membrane solubility [3] [7].
Table 2: Physicochemical Parameters Governing BBB Permeability [3] [6] [8]
Parameter | APINACA | 5F-APINACA | Optimal CNS Drug Range |
---|---|---|---|
Molecular weight | 365.5 g/mol | 383.5 g/mol | <450 g/mol |
Calculated logP (cLogP) | ~5.8 | ~6.2 | 2–5 |
H-bond donors | 1 | 1 | ≤3 |
H-bond acceptors | 2 | 3 | ≤7 |
P-gp substrate | No | No | Avoidance preferred |
Thermal stability: APINACA decomposes at temperatures >200°C, generating pyrolytic byproducts. This property is relevant to smoking as a common route of abuse, though specific degradation products remain uncharacterized [5].
Oxidative metabolism: Human and murine liver microsomes rapidly metabolize APINACA via two competing pathways:
Metabolite profiling reveals eight phase I metabolites, including monohydroxy-adamantyl (m/z 398), dihydroxy-adamantyl (m/z 414), and defluorinated pentanoic acid derivatives (m/z 416). Glucuronidation of hydroxylated metabolites occurs as a phase II reaction [4].
Table 3: Kinetic Parameters for APINACA Oxidative Metabolism in Human Liver Microsomes [1] [7]
Metabolic Pathway | Primary Enzyme | (K_m) (μM) | (V_{max}) (pmol/min/mg) | (k{cat}/Km) (μM⁻¹min⁻¹) |
---|---|---|---|---|
Adamantyl monohydroxylation | CYP3A4 | 18.7 ± 2.3 | 1240 ± 98 | 66.3 |
Adamantyl dihydroxylation | CYP3A4/CYP2C19 | 45.2 ± 5.1 | 892 ± 73 | 19.7 |
Oxidative defluorination | CYP3A4 | 62.8 ± 7.4 | 754 ± 64 | 12.0 |
Substrate inhibition occurs at concentrations >50 μM, where adamantyl hydroxylation rates decline due to effector-site binding. This non-Michaelis-Menten kinetics suggests allosteric modulation of CYP3A4 [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7